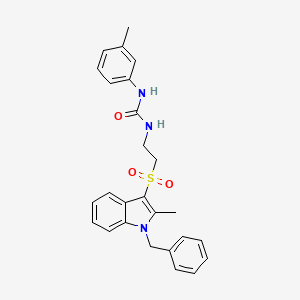
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea is a chemical compound that has gained significant attention in the field of medicinal chemistry. The compound is a urea derivative and has been studied extensively for its potential use in cancer treatment.
Scientific Research Applications
Conformational Studies :
- A study by Tel and Engberts (2010) in "Recueil des Travaux Chimiques des Pays-Bas" explored the solution conformation of N,N′-[bis(α-tosylbenzyl)]ureas, closely related to the compound . They provided insights into the intramolecular shielding phenomena and the preferred solution conformation due to the presence of sulfonyl groups and aromatic rings (Tel & Engberts, 2010).
Synthesis and Antioxidant Activity :
- Research by George et al. (2010) in the "International Journal of Chemical Sciences" described the synthesis and evaluation of derivatives of urea, including compounds structurally similar to the one , for their antioxidant activity (George, Sabitha, Kumar, & Ravi, 2010).
Chemical Synthesis and Applications :
- Lenihan and Shechter (1999) in "The Journal of Organic Chemistry" investigated the synthesis of o-quinodimethanes from sulfone derivatives. This study could provide insights into the synthetic routes and reactions involving compounds similar to the one in focus (Lenihan & Shechter, 1999).
Complexation and Molecular Devices :
- Research by Lock et al. (2004) in "Journal of Inclusion Phenomena and Macrocyclic Chemistry" explored the complexation of stilbene derivatives with urea-linked cyclodextrins. This study can shed light on the potential of similar urea compounds in forming complexes and their application in molecular devices (Lock, May, Clements, Lincoln, & Easton, 2004).
Anti-inflammatory Agent Synthesis :
- Urban et al. (2003) in "Synthetic Communications" described the synthesis of a similar compound, an anti-inflammatory agent, demonstrating the potential medicinal applications of these kinds of urea derivatives (Urban, Jasys, Raggon, Buzon, Hill, Eggler, & Weaver, 2003).
properties
IUPAC Name |
1-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3S/c1-19-9-8-12-22(17-19)28-26(30)27-15-16-33(31,32)25-20(2)29(18-21-10-4-3-5-11-21)24-14-7-6-13-23(24)25/h3-14,17H,15-16,18H2,1-2H3,(H2,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSUTZQPUZLGSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCS(=O)(=O)C2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[[2-[[4-butyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2572296.png)
![tert-butyl N-{2-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B2572298.png)
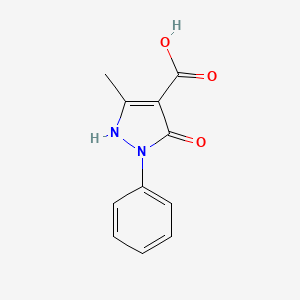
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2572301.png)
![(E)-3-(furan-2-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acrylamide](/img/structure/B2572305.png)

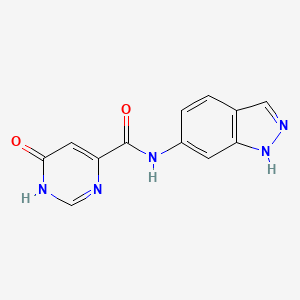
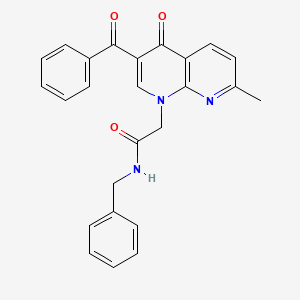
![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2572311.png)
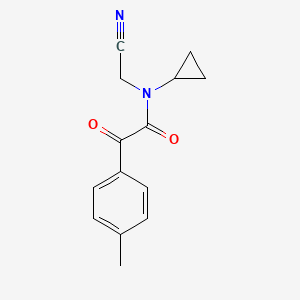
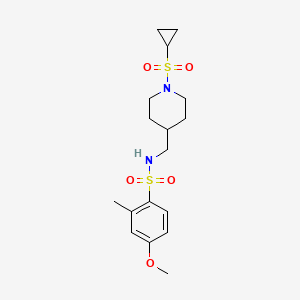
![3-cyclopentyl-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2572315.png)
![N-tert-butyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2572316.png)
